4-Chloro-N-thiazol-2-yl-benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

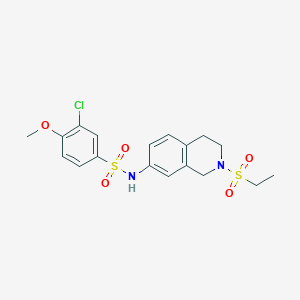

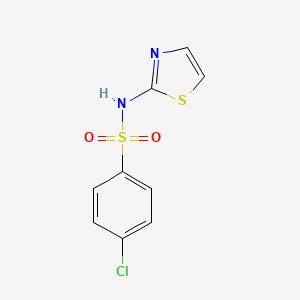

4-Chloro-N-thiazol-2-yl-benzenesulfonamide is a derivative of thiazole and sulfonamide, groups known for their antibacterial activity . It is a part of hybrid antimicrobials that combine the effect of two or more agents, representing a promising antibacterial therapeutic strategy .

Synthesis Analysis

The synthesis of 4-Chloro-N-thiazol-2-yl-benzenesulfonamide involves combining thiazole and sulfonamide, groups with known antibacterial activity . The synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Molecular Structure Analysis

The molecular structure of 4-Chloro-N-thiazol-2-yl-benzenesulfonamide is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Chloro-N-thiazol-2-yl-benzenesulfonamide lead to the formation of compounds that display potent antibacterial activity . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .Physical And Chemical Properties Analysis

Thiazole, a parent material for 4-Chloro-N-thiazol-2-yl-benzenesulfonamide, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Anticancer Activity

4-Chloro-N-thiazol-2-yl-benzenesulfonamide and its derivatives have been explored for their anticancer properties. Mixed-ligand copper(II)-sulfonamide complexes, including compounds with structures similar to 4-Chloro-N-thiazol-2-yl-benzenesulfonamide, have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes have shown significant antiproliferative activity in yeast and human tumor cells, inducing cell death primarily through apoptosis (González-Álvarez et al., 2013). Additionally, novel derivatives of 4-chloro-N-thiazol-2-yl-benzenesulfonamide have demonstrated broad-spectrum antiproliferative activity against the NCI-60 cell line panel, with certain compounds exhibiting growth inhibition values in specific ranges across multiple cell lines (Brożewicz & Sławiński, 2012).

Anticonvulsant Agents

Compounds containing a sulfonamide thiazole moiety, similar to 4-Chloro-N-thiazol-2-yl-benzenesulfonamide, have been synthesized and evaluated for their anticonvulsant activity. Among these, certain compounds showed protection against picrotoxin-induced convulsion, with specific derivatives offering significant anticonvulsive effects and high protection levels (Farag et al., 2012).

Antimicrobial Properties

Research has also focused on the antimicrobial properties of sulfonamides, including derivatives of 4-Chloro-N-thiazol-2-yl-benzenesulfonamide. Novel compounds with this structure have been synthesized and evaluated for their activity against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus. Some of these compounds have shown significant efficacy against specific bacterial strains (Krátký et al., 2012).

Photodynamic Therapy

The compound has also been researched in the context of photodynamic therapy for cancer treatment. New derivatives of 4-Chloro-N-thiazol-2-yl-benzenesulfonamide have been synthesized and characterized for their photophysical and photochemical properties, showing potential as Type II photosensitizers in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

UV Protection and Antimicrobial Properties for Fabrics

Thiazole azodyes containing a sulfonamide moiety, related to 4-Chloro-N-thiazol-2-yl-benzenesulfonamide, have been used for simultaneous dyeing and easy protection finishing of cotton textiles. These dyes have provided the treated fabrics with excellent UV protection and antibacterial properties, demonstrating the versatility of this compound in various applications beyond pharmaceuticals (Mohamed et al., 2020).

Mécanisme D'action

The mechanism of action of 4-Chloro-N-thiazol-2-yl-benzenesulfonamide involves its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . The octaarginine-drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-N-(1,3-thiazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXYWOXGCPZQIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-thiazol-2-yl-benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-[2-(piperidin-1-yl)ethyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2873567.png)

![Phenyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxylate](/img/structure/B2873575.png)

![9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2873576.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2873582.png)

![N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2873584.png)

![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B2873585.png)

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2873586.png)